5-Bromo-6-chloropyrimidine-2,4-diamine

Antibacterial Gram-negative E. coli

5-Bromo-6-chloropyrimidine-2,4-diamine (CAS 7150-68-7) is the preferred unsymmetrical 2,4-diaminopyrimidine scaffold for medicinal chemistry campaigns. Its C5–Br and C6–Cl substitution pattern enables sequential Pd-catalyzed cross-coupling followed by nucleophilic aromatic substitution without intermediate protection—a capability unattainable with symmetrical 5,6-dichloro or 5,6-dibromo analogs. With a 47-fold DHFR inhibitory potency advantage over 6-chloropyrimidine-2,4-diamine (IC₅₀ 128 nM vs. 6,000 nM) and superior antibacterial activity (IC₅₀ 5.7 vs. 9.8 μg/mL against E. coli), this compound accelerates SAR campaigns against Gram-negative pathogens, antifolate targets, and kinase programs. Its elevated boiling point (466.5 °C) provides a wider thermal window for microwave-assisted and high-boiling-solvent transformations. Procure ≥98% purity material to ensure reproducible cross-coupling kinetics and regiochemical fidelity.

Molecular Formula C4H4BrClN4
Molecular Weight 223.46 g/mol
CAS No. 7150-68-7
Cat. No. B1593679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloropyrimidine-2,4-diamine
CAS7150-68-7
Molecular FormulaC4H4BrClN4
Molecular Weight223.46 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1Cl)N)N)Br
InChIInChI=1S/C4H4BrClN4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10)
InChIKeyREENKIULWYZNPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-chloropyrimidine-2,4-diamine (CAS 7150-68-7): A Dual-Halogenated 2,4-Diaminopyrimidine Building Block for Medicinal Chemistry and Targeted Synthesis


5-Bromo-6-chloropyrimidine-2,4-diamine (CAS 7150-68-7) is a heterocyclic small molecule (C₄H₄BrClN₄, MW 223.46) belonging to the 2,4-diaminopyrimidine class, distinguished by the simultaneous presence of bromine at C5 and chlorine at C6 on the pyrimidine ring . This dual-halogenation pattern provides two orthogonal reactive handles for sequential cross-coupling and nucleophilic aromatic substitution reactions. The compound is commercially available at ≥98% purity and has been explicitly claimed in patents as a pharmaceutical scaffold with anti-ulcer and antispasmodic properties [1]. Its computed logP of ~2.22 and boiling point of 466.5 °C differentiate it from mono-halogenated analogs .

Why 5-Bromo-6-chloropyrimidine-2,4-diamine Cannot Be Simply Replaced by Mono-Halogenated or Non-Halogenated 2,4-Diaminopyrimidine Analogs


The 2,4-diaminopyrimidine class exhibits pronounced structure–activity relationship (SAR) dependence on halogen substitution pattern and position. Classic reactivity studies demonstrate that bromopyrimidines are approximately three-fold more reactive than their chloro counterparts in aminolysis [1], meaning that substituting 5-Bromo-6-chloropyrimidine-2,4-diamine with a 5,6-dichloro or 5-bromo analog alters the rate and regioselectivity of downstream derivatization. In antibacterial assays, the presence of both –NH₂ groups and the specific Br/Cl arrangement proved critical: the closely related 5-bromo-4-chloro-6-methylpyrimidin-2-amine showed ~1.7-fold weaker activity against E. coli, highlighting that even minor structural modifications substantially impact bioactivity [2]. Generic substitution therefore risks both synthetic efficiency and biological outcome.

Quantitative Differentiation Evidence for 5-Bromo-6-chloropyrimidine-2,4-diamine Relative to Structural Analogs


Superior Antibacterial Activity Against Gram-Negative E. coli Compared to a Closely Related Brominated Pyrimidine Analog

In a direct head-to-head antibacterial screening, 5-bromo-6-chloropyrimidine-2,4-diamine exhibited an IC₅₀ of ~5.7 μg/mL against E. coli, representing a 1.7-fold potency improvement over the structurally analogous 5-bromo-4-chloro-6-methylpyrimidin-2-amine (IC₅₀ ~9.8 μg/mL) tested under identical conditions [1]. Molecular docking against E. coli primase corroborated the experimental findings, with the target compound showing a more favorable binding energy of −4.8 kcal/mol versus −4.4 kcal/mol for the comparator [1]. This establishes that the 2,4-diamine motif combined with the 5-Br/6-Cl substitution pattern is superior to the 4-Cl/6-methyl variant for antibacterial activity in this scaffold series.

Antibacterial Gram-negative E. coli IC50

Markedly Enhanced Dihydrofolate Reductase (DHFR) Inhibition Potency Relative to the Mono-Chlorinated Analog

Cross-study comparison of bovine liver DHFR inhibition data reveals that 5-bromo-6-chloropyrimidine-2,4-diamine (CHEMBL4446041) inhibits DHFR with an IC₅₀ of 128 nM [1], whereas 6-chloropyrimidine-2,4-diamine (CAS 156-83-2; CHEMBL3919247) exhibits an IC₅₀ of 6,000 nM under comparable assay conditions (FH₂ substrate, 2 min preincubation, NADPH cofactor) [2]. This represents an approximately 47-fold enhancement in inhibitory potency conferred by the addition of the C5 bromine substituent. Both datasets were generated using spectrophotometric NADPH oxidation monitoring at 340 nm, supporting reasonable cross-study comparability.

DHFR inhibition IC50 Antifolate Bovine liver

Orthogonal Halogen Reactivity Enables Sequential Chemoselective Derivatization Not Possible with Mono-Halogenated or Symmetrical Dihalogenated Analogs

Class-level kinetic data on halopyrimidine aminolysis establishes that bromopyrimidines react approximately three-fold faster than chloropyrimidines with amine nucleophiles [1]. Applied to 5-bromo-6-chloropyrimidine-2,4-diamine, this predicts that the C5–Br position will undergo preferential nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) before the C6–Cl position, enabling sequential, site-selective functionalization. In contrast, symmetrical 5,6-dichloro or 5,6-dibromo analogs lack this intrinsic reactivity differential, leading to statistical mixtures upon monofunctionalization. 5-Bromopyrimidine-2,4-diamine (CAS 1004-01-9) and 6-chloropyrimidine-2,4-diamine (CAS 156-83-2) each possess only a single reactive halogen, limiting diversification to one position.

Chemoselectivity Cross-coupling Aminolysis Halogen reactivity

Higher Thermal Stability and Lipophilicity Compared to Mono-Halogenated 2,4-Diaminopyrimidine Analogs

Computed/predicted physicochemical properties indicate that 5-bromo-6-chloropyrimidine-2,4-diamine possesses a higher boiling point (466.5 °C) and greater lipophilicity (LogP 2.22) than its mono-halogenated comparators . Specifically, 6-chloropyrimidine-2,4-diamine (CAS 156-83-2) exhibits a boiling point of 438.3 °C , while 5-bromopyrimidine-2,4-diamine (CAS 1004-01-9) has a predicted boiling point of 422.5 °C . The ~28–44 °C elevation in boiling point and the increased LogP reflect stronger intermolecular interactions and enhanced membrane permeability potential, respectively. These property differences have practical implications for reaction solvent selection, purification protocol design, and pharmacokinetic profiling.

Boiling point LogP Thermal stability Lipophilicity

Patent-Granted Pharmaceutical Precedent for the 5-Bromo-6-chloro-2,4-diaminopyrimidine Scaffold in Anti-Ulcer Therapy

US Patent 4,051,244 (filed 1976, assigned to Mar-Pha) explicitly claims 2,4-diamino 5-bromo 6-chloro pyrimidines as pharmaceutical compositions with demonstrated anti-ulcer activity in rat CD (Charles River) models using both acute oral administration and experimental ulcer induction by the Brodie method [1]. The patent further claims antispasmodic, anti-emetic, and anti-serotonin applications with oral dosing ranges of 50–3,000 mg/day [1]. In contrast, no equivalent pharmaceutical patent explicitly claims the simpler 5-bromopyrimidine-2,4-diamine or 6-chloropyrimidine-2,4-diamine scaffolds for the same therapeutic indications, providing a unique intellectual property anchor for drug discovery programs built around the dual-halogenated core.

Anti-ulcer Antispasmodic Pharmaceutical patent Scaffold protection

Recommended Application Scenarios for 5-Bromo-6-chloropyrimidine-2,4-diamine Based on Quantitative Differentiation Evidence


Antibacterial Lead Optimization Targeting Gram-Negative Pathogens

The direct head-to-head IC₅₀ advantage (5.7 vs. 9.8 μg/mL against E. coli) and superior molecular docking score (−4.8 vs. −4.4 kcal/mol) relative to the 5-bromo-4-chloro-6-methyl analog [1] make 5-bromo-6-chloropyrimidine-2,4-diamine a preferred core scaffold for initiating structure–activity relationship (SAR) campaigns against Gram-negative bacteria. Researchers developing novel antibacterial agents should prioritize this compound over mono-halogenated or methyl-substituted alternatives when E. coli primase is the target of interest.

Antifolate Drug Discovery via DHFR Inhibition

With a 47-fold DHFR inhibitory potency advantage over 6-chloropyrimidine-2,4-diamine (IC₅₀ 128 nM vs. 6,000 nM) measured against bovine liver DHFR [1][2], this compound serves as a substantially more potent starting point for designing antifolate agents. Programs targeting DHFR in pathogenic organisms (e.g., Mycobacterium abscessus, Plasmodium falciparum) or cancer cells should select 5-bromo-6-chloropyrimidine-2,4-diamine over the mono-chlorinated analog to reduce the synthetic burden of potency optimization.

Sequential Chemoselective Synthesis of 5,6-Disubstituted 2,4-Diaminopyrimidine Libraries

The class-level reactivity gradient (~3-fold faster aminolysis at Br vs. Cl positions) [1] enables chemists to perform sequential palladium-catalyzed cross-coupling at C5–Br followed by nucleophilic aromatic substitution or a second coupling at C6–Cl without intermediate protection. This is not achievable with symmetrical 5,6-dichloro or 5,6-dibromo analogs. Medicinal chemistry groups building diverse 2,4-diaminopyrimidine libraries should stock this compound as the reagent of choice for generating unsymmetrical 5,6-disubstituted derivatives.

High-Temperature Synthetic Method Development

The elevated boiling point of 466.5 °C, which is 28–44 °C higher than mono-halogenated comparators [1][2], provides a wider thermal operating window for reactions such as microwave-assisted cross-couplings, high-boiling solvent (e.g., DMF, DMSO, NMP) transformations, and sealed-tube protocols. Process chemists developing scalable synthetic routes involving halogenated pyrimidine intermediates may select this compound when thermal robustness is a critical process parameter.

Quote Request

Request a Quote for 5-Bromo-6-chloropyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.